molecular formula C14H17N3O3S B6537226 ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate CAS No. 1172742-70-9

ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate

Cat. No.: B6537226
CAS No.: 1172742-70-9
M. Wt: 307.37 g/mol
InChI Key: ATDRZFCKZYFXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.09906259 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, including detailed data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring fused with a pyrazole moiety, which is known for its pharmacological potential. The synthesis of this compound typically involves the reaction of thiophene carboxylic acid with various pyrazole amines, often utilizing coupling agents to facilitate the formation of the amide bond .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be assessed through its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration needed to inhibit the growth of microorganisms. The following table summarizes MIC values for different bacterial strains:

Compound MIC (μmol/mL) Pathogen
This compound0.038Escherichia coli
0.067Pseudomonas aeruginosa
0.015Candida parapsilosis

These results indicate that the compound exhibits comparable activity to standard antibiotics like ampicillin and fluconazole, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Research indicates that this compound may exert its effects through inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial as it disrupts mitotic processes in cancer cells, thereby inhibiting tumor growth .

Case Study: In Vitro Evaluation

In a study evaluating several pyrazole derivatives, this compound was among those tested for cytotoxicity against various cancer cell lines. The results indicated effective inhibition with IC50 values ranging from low micromolar concentrations:

Cell Line IC50 (μM)
A549 (Lung Cancer)1.48
MCF-7 (Breast Cancer)2.28
HCT116 (Colon Cancer)3.46

These findings suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Properties

IUPAC Name

ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-17-11(8-9(3)16-17)12(18)15-13-10(6-7-21-13)14(19)20-5-2/h6-8H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDRZFCKZYFXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.